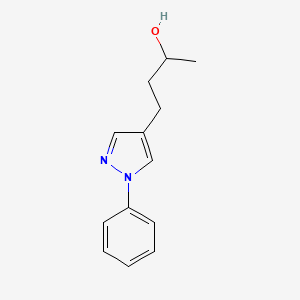![molecular formula C10H16O B13555895 6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)
6,6-Dimethylspiro[3.4]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethylspiro[3.4]octan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro connection between two rings, with a ketone functional group at the second position. The presence of two methyl groups at the sixth position adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.4]octan-2-one typically involves the reaction of oxymercurials with dimedone. For instance, the reaction of oxymercurial of ethylene with dimedone in acetic acid containing perchloric acid, followed by treatment with sodium chloride, yields 2-(β-chloromercuriethyl)-5,5-dimethyl-cyclohexan-1,3-dione. This intermediate, upon treatment with aqueous potassium hydroxide, produces 6,6-dimethyl-spiro[2,5]octan-4,8-dione .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions: 6,6-Dimethylspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The spirocyclic structure allows for various substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
6,6-Dimethylspiro[3.4]octan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 6,6-Dimethylspiro[3.4]octan-2-one exerts its effects is largely dependent on its interactions with molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
類似化合物との比較
2,6-Diazaspiro[3.4]octan-7-one: Known for its role as a sigma-1 receptor antagonist.
6-Oxaspiro[3.4]octan-2-one: Another spirocyclic compound with different functional groups and properties.
Uniqueness: 6,6-Dimethylspiro[3.4]octan-2-one is unique due to its specific spirocyclic structure and the presence of two methyl groups at the sixth position. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
7,7-dimethylspiro[3.4]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)3-4-10(7-9)5-8(11)6-10/h3-7H2,1-2H3 |
InChIキー |
JEYVCYXARHLYHQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2(C1)CC(=O)C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



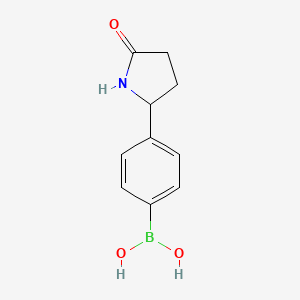
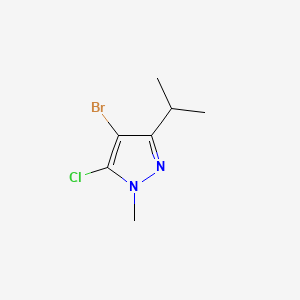
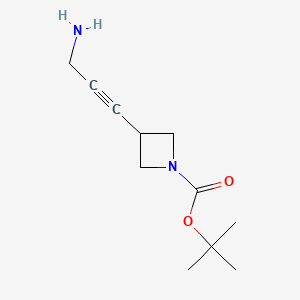
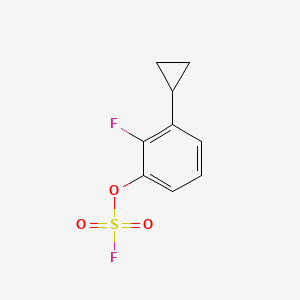
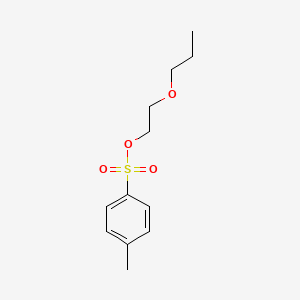
![Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13555835.png)

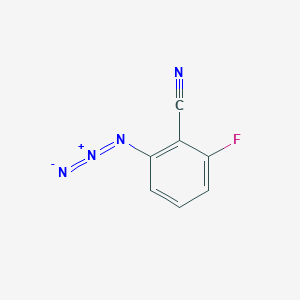

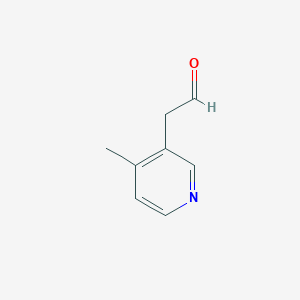
![3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine](/img/structure/B13555854.png)

